(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
Overview
Description
(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound, with the molecular formula C7H4BrF3OZn, is known for its reactivity and versatility in various chemical reactions. It is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of (4-(Trifluoromethoxy)phenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
(4-(Trifluoromethoxy)phenyl) bromide+Zn→(4-(Trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (4-(Trifluoromethoxy)phenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the product, which is essential for its application in various chemical syntheses.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethoxy)phenyl)zinc bromide undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Solvents: THF is a common solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products
The major products formed from reactions involving (4-(Trifluoromethoxy)phenyl)zinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, (4-(Trifluoromethoxy)phenyl)zinc bromide is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the construction of aromatic compounds.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-(Trifluoromethoxy)phenyl)zinc bromide can have significant biological activity. For instance, biaryl structures are common in many pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in the synthesis of intermediates for pharmaceuticals and agrochemicals highlights its industrial importance.
Mechanism of Action
The mechanism by which (4-(Trifluoromethoxy)phenyl)zinc bromide exerts its effects involves the transfer of the (4-(Trifluoromethoxy)phenyl) group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds, which are fundamental in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)phenyl)zinc bromide
- (4-Methoxyphenyl)zinc bromide
- (4-Bromophenyl)zinc bromide
Uniqueness
What sets (4-(Trifluoromethoxy)phenyl)zinc bromide apart from similar compounds is the presence of the trifluoromethoxy group. This group imparts unique electronic properties to the compound, enhancing its reactivity and stability in various chemical reactions. The trifluoromethoxy group also influences the compound’s ability to participate in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);trifluoromethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJIAPRCZKHVIW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)OC(F)(F)F.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3OZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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